1-(4-fluorophenyl)-5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-fluorophenyl)-5-methyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26FN7O and its molecular weight is 435.507. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) explored microwave-assisted synthesis of compounds containing various structural moieties, including 1,2,4-triazole. The synthesized compounds were screened for antimicrobial, antilipase, and antiurease activities, indicating the potential of such compounds in developing new therapeutic agents with specific biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Inhibitors of Soluble Epoxide Hydrolase
Thalji et al. (2013) identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase through high-throughput screening. Their study highlights the importance of specific functional groups for achieving potency and selectivity, demonstrating the utility of such compounds in investigating various disease models (Thalji, McAtee, Belyanskaya, Brandt, et al., 2013).
Synthesis and Evaluation of Inotropic Activity
Liu et al. (2009) synthesized a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, assessing them for positive inotropic activity. This work suggests the potential application of these compounds in developing treatments for heart conditions, emphasizing the role of structural modifications in enhancing biological activity (Liu, Yu, Quan, Cui, & Piao, 2009).
Synthesis of Bicyclic 1,2,4-Triazol-3(2H)-one Derivatives
Watanabe et al. (1992) focused on synthesizing derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, testing them for 5-HT2 and alpha 1 receptor antagonist activity. Their findings contribute to the understanding of how structural features of such compounds influence their pharmacological profiles, potentially guiding the development of new psychiatric medications (Watanabe, Usui, Kobayashi, Yoshiwara, et al., 1992).
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN7O/c1-15-22(28-29-31(15)19-8-6-17(24)7-9-19)23(32)25-18-10-12-30(13-11-18)21-14-16-4-2-3-5-20(16)26-27-21/h6-9,14,18H,2-5,10-13H2,1H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNWLYRUSVCBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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